![molecular formula C20H20FNO4S B2956300 methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291865-76-3](/img/structure/B2956300.png)
methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has been developed for its potential use in scientific research. This compound belongs to the benzothiazine family and has been shown to have interesting pharmacological properties. In
Scientific Research Applications
Synthesis Methodologies and Precursors
Research has demonstrated methods for synthesizing derivatives of benzothiazine, which are relevant for generating compounds with potential biological activities. For instance, a study outlined a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, highlighting its application as a precursor for synthesizing quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal, Madelmont, & Mounetou, 2006). Another study presented the synthesis of novel biologically active benzothiazine derivatives, starting from ultrasonic mediated N-alkylation, indicating preliminary evaluation for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Biological Activities and Applications
Research into benzothiazine derivatives has explored their potential biological activities. For example, the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, analogues of antibacterials, though not showing remarkable activity, underscores the pursuit of novel therapeutic agents (Vysokov, Charushin, Afanasyeva, & Chupakhin, 1993). Another study focused on the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides for antibacterial and antioxidant studies, revealing moderate activity in both arenas (Ahmad et al., 2012).
Chemical Properties and Structural Analysis
Investigations into the chemical properties and structural analysis of benzothiazine derivatives have contributed to understanding their potential applications. A study on the crystal structure and biological activity of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms revealed differences in their biological properties, potentially due to molecular and crystal structural variations (Ukrainets, Burian, Baumer, Shishkina, Sidorenko, Tugaibei, Voloshchuk, & Bondarenko, 2018).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Therefore, it’s possible that this compound could interact with similar targets as these drugs.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, antimicrobial drugs like sulfathiazole work by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it would affect. If it targets similar proteins as other thiazole-containing drugs, it could potentially affect pathways related to microbial growth or cancer cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it has antimicrobial activity, it could lead to the death of bacterial cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the solubility of the compound in different solvents suggests that it could be more effective in certain environments .
properties
IUPAC Name |
methyl 4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-3-4-5-14-6-9-16(10-7-14)22-13-19(20(23)26-2)27(24,25)18-11-8-15(21)12-17(18)22/h6-13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCLHFAYKJFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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